molecular formula C11H11ClN2O2 B2476252 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid CAS No. 883546-44-9

4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid

Cat. No.: B2476252
CAS No.: 883546-44-9
M. Wt: 238.67
InChI Key: PUTVQEUMOTYCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with various molecular targets and pathways. The benzimidazole ring system is known to bind to specific proteins and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in the compound’s pharmacological effects .

Properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTVQEUMOTYCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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